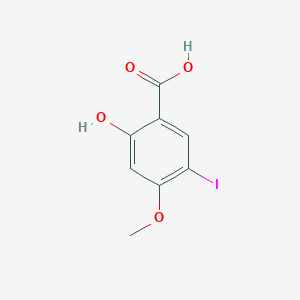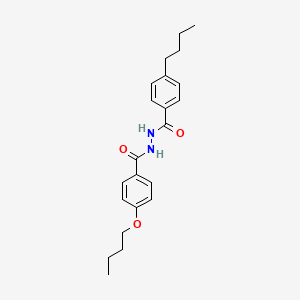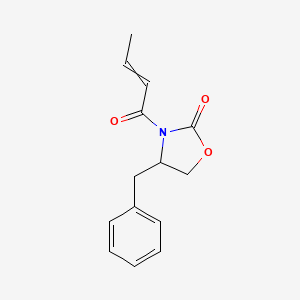![molecular formula C13H13ClN4O3S B12463154 2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B12463154.png)
2-[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-氨基-6-羟基嘧啶-2-基)硫代]-N-(5-氯-2-甲氧基苯基)乙酰胺是一种结构独特的复杂有机化合物,它结合了嘧啶环、硫代基团和乙酰胺部分。由于其潜在的生物活性以及在药物化学中的应用,该化合物在科学研究的各个领域都引起了人们的兴趣。
准备方法
合成路线和反应条件
2-[(4-氨基-6-羟基嘧啶-2-基)硫代]-N-(5-氯-2-甲氧基苯基)乙酰胺的合成通常涉及多个步骤,从容易获得的前体开始。一种常见的合成路线包括:
嘧啶环的形成: 嘧啶环可以通过在酸性或碱性条件下使适当的胺和羰基化合物发生缩合反应来合成。
硫代基团的引入: 硫代基团通过亲核取代反应引入,其中硫醇基团与卤代嘧啶衍生物反应。
乙酰胺的形成: 最后一步涉及通过酰胺偶联反应形成乙酰胺部分,通常使用如碳二亚胺或 EDCI(1-乙基-3-(3-二甲氨基丙基)碳二亚胺)等偶联剂。
工业生产方法
该化合物的工业生产可能涉及优化上述合成步骤,以提高产率和纯度。这通常包括使用自动化反应器、连续流动系统和先进的纯化技术,如色谱和结晶。
化学反应分析
反应类型
2-[(4-氨基-6-羟基嘧啶-2-基)硫代]-N-(5-氯-2-甲氧基苯基)乙酰胺可以进行各种化学反应,包括:
氧化: 硫代基团可以使用过氧化氢或间氯过氧苯甲酸等氧化剂氧化成亚砜或砜。
还原: 如果有的话,硝基可以使用钯碳 (Pd/C) 和氢气等还原剂还原成胺。
取代: 氯基可以在适当条件下被其他亲核试剂(如胺或硫醇)取代。
常用试剂和条件
氧化: 过氧化氢,间氯过氧苯甲酸
还原: 钯碳 (Pd/C),氢气
取代: 胺,硫醇,碱性催化剂
主要产物
氧化: 亚砜,砜
还原: 胺
取代: 根据所用亲核试剂的不同,各种取代衍生物
科学研究应用
2-[(4-氨基-6-羟基嘧啶-2-基)硫代]-N-(5-氯-2-甲氧基苯基)乙酰胺在科学研究中有着广泛的应用:
化学: 用作合成更复杂分子的结构单元,以及用作各种有机反应的试剂。
生物学: 研究其潜在的生物活性,包括抗菌、抗病毒和抗癌特性。
医药: 研究其潜在的治疗应用,特别是在开发针对特定酶或受体的新药方面。
工业: 用于生产特种化学品,以及作为药物和农药合成中的中间体。
作用机制
2-[(4-氨基-6-羟基嘧啶-2-基)硫代]-N-(5-氯-2-甲氧基苯基)乙酰胺的作用机制涉及它与特定分子靶标(如酶或受体)的相互作用。该化合物可能抑制或激活这些靶标,从而导致各种生物学效应。例如,它可能抑制参与 DNA 复制或蛋白质合成的某些酶的活性,从而表现出抗菌或抗癌特性。
相似化合物的比较
类似化合物
2,4-二氨基-6-羟基嘧啶: 一种具有类似结构特征的化合物,以其作为 GTP 环化酶 I 抑制剂的作用而闻名。
氨基嘧啶衍生物: 一类以嘧啶环被氨基取代的化合物,通常因其生物活性而被研究。
独特性
2-[(4-氨基-6-羟基嘧啶-2-基)硫代]-N-(5-氯-2-甲氧基苯基)乙酰胺的独特性在于其功能基团的特定组合,赋予其独特的化学和生物学特性
属性
分子式 |
C13H13ClN4O3S |
|---|---|
分子量 |
340.79 g/mol |
IUPAC 名称 |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C13H13ClN4O3S/c1-21-9-3-2-7(14)4-8(9)16-12(20)6-22-13-17-10(15)5-11(19)18-13/h2-5H,6H2,1H3,(H,16,20)(H3,15,17,18,19) |
InChI 键 |
OZQBJVPVFCPGJP-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC(=CC(=O)N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N~4~-(3-chloro-4-methoxyphenyl)-N~6~,N~6~-diethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12463076.png)
![[(1R,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-(hexanoylamino)-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12463081.png)
![3,3'-butane-1,4-diylbis[2-(trichloromethyl)quinazolin-4(3H)-one]](/img/structure/B12463084.png)
![3,3-dimethyl-11-(3-phenoxyphenyl)-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12463091.png)
![(2E)-3-[3-(adamantan-1-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B12463096.png)

![N-[2-(2-cycloheptylidenehydrazinyl)-2-oxoethyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide (non-preferred name)](/img/structure/B12463100.png)

![2-Hydroxy-4-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]benzoic acid](/img/structure/B12463120.png)
![2-{[(3-Amino-4-methoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B12463128.png)

![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-4-chlorophenol](/img/structure/B12463152.png)

![2-chloro-N-[4-(4-methyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B12463164.png)
